![molecular formula C16H20BrN5O3 B587269 N-tert-Butyloxycarbonyl Hydroxy Brimonidine CAS No. 1391053-57-8](/img/structure/B587269.png)
N-tert-Butyloxycarbonyl Hydroxy Brimonidine
Overview
Description
“N-tert-Butyloxycarbonyl Hydroxy Brimonidine” is a chemical compound with the molecular formula C16H20BrN5O3 and a molecular weight of 410.3 . Its chemical name is Tert-Butyl (2- (3- (5-bromoquinoxalin-6-yl)ureido)ethyl)carbamate .
Synthesis Analysis
The synthesis of “N-tert-Butyloxycarbonyl Hydroxy Brimonidine” involves the use of oxalyl chloride in methanol for the selective deprotection of the N-Boc group . This method has been applied to a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates .Molecular Structure Analysis
The molecular structure of “N-tert-Butyloxycarbonyl Hydroxy Brimonidine” can be represented by the SMILES notation: BrC (C (N=CC=N1)=C1C=C2)=C2NC (NCCNC (OC © ©C)=O)=O . The InChI representation is: InChI=1S/C12H12BrN3OS/c1-7 (2)17-12 (18)16-8-3-4-9-11 (10 (8)13)15-6-5-14-9/h3-7H,1-2H3, (H,16,18) .Chemical Reactions Analysis
The chemical reactions involving “N-tert-Butyloxycarbonyl Hydroxy Brimonidine” primarily involve the deprotection of the N-Boc group . This process takes place under room temperature conditions for 1–4 hours with yields up to 90% .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-tert-Butyloxycarbonyl Hydroxy Brimonidine” include a molecular formula of C16H20BrN5O3 and a molecular weight of 410.3 .Scientific Research Applications
Selective Deprotection in Organic Synthesis
The N-tert-Butyloxycarbonyl (N-Boc) group is widely used in organic synthesis to protect amino groups during reaction sequences. A mild method for the selective deprotection of the N-Boc group using oxalyl chloride has been reported, which is applicable to a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates . This method operates under room temperature conditions and can achieve yields up to 90%, making it highly efficient and practical for complex organic syntheses.
Medicinal Chemistry: Dual Inhibitor Synthesis
In medicinal chemistry, the N-Boc group plays a crucial role in the synthesis of hybrid compounds with potential therapeutic effects. For instance, the mild deprotection method mentioned above has been applied to a novel dual inhibitor of IDO1 and DNA Pol gamma, showcasing the group’s utility in the development of new drugs .
Alkaloid Natural Product Synthesis
Functionalized heteroarenes with protected N-functionality are common in the synthesis of alkaloid natural products. The N-Boc group is frequently used to reduce the nucleophilicity of sp²-hybridized nitrogen, facilitating the synthesis of complex natural products found in pharmaceuticals .
Material Science: Functionalized Heteroarenes
In material science, the N-Boc group is employed to protect functionalized heteroarenes, which are integral to the development of new materials. This protection strategy is essential for controlling the reactivity of these compounds during the material synthesis process .
Peptide Synthesis
The N-Boc group is a classical protecting group for amino acids in peptide synthesis. Its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis makes it a preferred choice for the protection of amino groups during the synthesis of peptides .
Selective Bond Formation
The N-Boc group’s ability to be selectively removed allows chemists to form specific bonds of interest while minimizing competing reactions. This selectivity is crucial in synthetic transformations that require precise control over the reaction pathway .
Method Development for Amide Transformation
The study of N-Boc deprotection using oxalyl chloride is expected to serve as a model for subsequent method development for the direct transformation of N-Boc protected amines into amides. This could have broad implications for the synthesis of amide-based compounds in various fields of chemistry .
Advanced Organic Methodologies
The N-Boc group’s deprotection strategies have evolved to include catalyst-free water-based methods and microwave-assisted techniques. These advancements contribute to the development of more sustainable and efficient methodologies in organic chemistry .
Mechanism of Action
properties
IUPAC Name |
tert-butyl N-[2-[(5-bromoquinoxalin-6-yl)carbamoylamino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O3/c1-16(2,3)25-15(24)21-9-8-20-14(23)22-10-4-5-11-13(12(10)17)19-7-6-18-11/h4-7H,8-9H2,1-3H3,(H,21,24)(H2,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUSQJMPUJGPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)NC1=C(C2=NC=CN=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyloxycarbonyl Hydroxy Brimonidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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